2-Hydroxy-5-iodo-3-methylbenzamide
Description
Properties
CAS No. |
40912-85-4 |
|---|---|
Molecular Formula |
C8H8INO2 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-hydroxy-5-iodo-3-methylbenzamide |
InChI |
InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3,11H,1H3,(H2,10,12) |
InChI Key |
ZSBRSRPSPOMQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)N)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Hydroxy-5-iodo-3-methylbenzamide
General Synthetic Strategy
The preparation of this compound typically involves:
- Starting from 3-methyl salicylic acid (3-hydroxy-5-methylbenzoic acid),
- Conversion to methyl 2-hydroxy-5-iodo-3-methylbenzoate,
- Followed by transformation into the benzamide derivative.
This multi-step synthesis involves esterification, iodination, and amidation reactions.
Stepwise Synthesis
Esterification of 3-Methyl Salicylic Acid
-
- Traditional method: Use of (trimethylsilyl)diazomethane in methanol/benzene mixture.
- Alternative, cost-effective method: Dimethyl sulfate and potassium carbonate with tetrabutylammonium bromide in dichloromethane/water at room temperature.
-
- Formation of methyl 3-methyl salicylate (methyl 2-hydroxy-3-methylbenzoate).
- The alternative method avoids expensive diazomethane derivatives and gives good yields.
Iodination to Form Methyl 2-Hydroxy-5-iodo-3-methylbenzoate
-
- Sodium iodide in the presence of sodium hypochlorite and sodium hydroxide.
-
- Approximately 98% overall yield for the iodinated methyl ester.
-
- Electrophilic aromatic substitution introduces iodine at the 5-position relative to the hydroxyl group.
Conversion to this compound
-
- The iodinated methyl ester is converted to the corresponding amide using carbonyldiimidazole or by direct reaction with ammonia or amines under suitable conditions.
-
- Near quantitative yields reported when using carbonyldiimidazole.
-
- This step requires careful control to avoid side reactions such as hydrolysis or overreaction.
Alternative Route via Acid Chloride Intermediate
Preparation of 2-Iodo-5-methylbenzoic acid:
- Starting from 2-amino-5-methylbenzoic acid, diazotization with sodium nitrite in acidic aqueous acetone at 0 °C.
- Followed by iodination using potassium iodide.
- Yield reported: 85%.
-
- Treatment of 2-iodo-5-methylbenzoic acid with thionyl chloride under reflux for 2 hours.
-
- Reaction of acid chloride with isopropylamine and triethylamine in anhydrous dichloromethane at 0 °C to room temperature.
- Yield: 70% over two steps.
This route is effective for producing 2-iodo-5-methylbenzamide derivatives and can be adapted for hydroxy-substituted analogs by appropriate functional group transformations.
Data Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 3-Methyl salicylic acid | Dimethyl sulfate, K2CO3, TBAB, DCM/H2O, RT | Methyl 3-methyl salicylate | High | Cost-effective alternative to diazomethane |
| Iodination | Methyl 3-methyl salicylate | NaI, NaOCl, NaOH | Methyl 2-hydroxy-5-iodo-3-methylbenzoate | 98 | Electrophilic aromatic substitution |
| Amidation | Methyl 2-hydroxy-5-iodo-3-methylbenzoate | Carbonyldiimidazole or ammonia/amine | This compound | ~100 | Near quantitative yield |
| Diazotization & Iodination | 2-Amino-5-methylbenzoic acid | NaNO2, HCl, KI, acetone, 0 °C to 90 °C | 2-Iodo-5-methylbenzoic acid | 85 | Classic Sandmeyer-type iodination |
| Acid chloride formation | 2-Iodo-5-methylbenzoic acid | Thionyl chloride, reflux, 2 h | 2-Iodo-5-methylbenzoyl chloride | Quantitative | Intermediate for amidation |
| Amidation | 2-Iodo-5-methylbenzoyl chloride | Isopropylamine, Et3N, DCM, 0 °C to RT | 2-Iodo-N-isopropyl-5-methylbenzamide | 70 (2 steps) | Adaptable for hydroxy derivatives |
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-iodo-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF (dimethylformamide), and bases such as K2CO3 (potassium carbonate).
Oxidation: PCC, KMnO4, solvents like dichloromethane or acetone.
Reduction: LiAlH4, solvents like ether or THF (tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted benzamides.
- Oxidation reactions produce corresponding benzoic acids or ketones.
- Reduction reactions yield amines .
Scientific Research Applications
2-Hydroxy-5-iodo-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Directing Groups: The N-(2-hydroxy-1,1-dimethylethyl) group in ’s compound provides a rigid N,O-bidentate structure, facilitating regioselective C–H bond activation in catalysis. The methyl ester and propanamido groups in ’s compound enable diverse derivatization, whereas the iodine in the target compound limits flexibility but may enhance electrophilic substitution reactivity .
Substituent Effects: Iodine vs. Hydroxyl/Alkyl Groups: The 5-iodo substituent in the target compound introduces significant electron-withdrawing effects and steric bulk compared to the smaller hydroxyl or alkyl groups in analogs. This could influence solubility, crystallinity, and catalytic activity.
Biological Activity
2-Hydroxy-5-iodo-3-methylbenzamide (CAS No. 40912-85-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula: C8H8INO2
- Molecular Weight: 251.06 g/mol
- IUPAC Name: this compound
- Canonical SMILES: Cc1cc(I)cc(c1C(=O)N)O
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the iodine atom enhances its lipophilicity, which may facilitate better membrane permeability and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: The compound could potentially modulate receptor activity, influencing various signaling pathways.
Antiproliferative Effects
Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. Notably, studies have demonstrated its effectiveness against liver cancer cells (Hep-G2) and melanoma cells.
Study on Hep-G2 Cells
In a study conducted by researchers investigating the antiproliferative activities of various salicylanilide derivatives, this compound was found to inhibit the proliferation of Hep-G2 cells effectively. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity against liver cancer cells .
Melanoma Research
A separate investigation focused on the effects of this compound on melanoma cells (A375M). The study reported an IC50 value of 10 µM, suggesting that this compound could be a promising candidate for further development in melanoma therapies .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions: Utilizing iodinated precursors to introduce the iodine atom.
- Acylation Reactions: To form the amide group from corresponding carboxylic acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
